CTEP

Description

Structure

3D Structure

Properties

IUPAC Name |

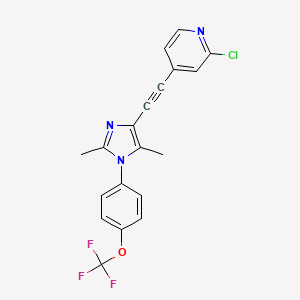

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469986 | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871362-31-1 | |

| Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ctep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTEP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CTEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, commonly known as CTEP. This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Understanding its physicochemical characteristics is crucial for its application in preclinical and clinical research, particularly in the fields of neuroscience and drug development. This document summarizes key data, outlines experimental methodologies for their determination, and visualizes the compound's mechanism of action.

Chemical Identity and Structure

This compound is a complex organic molecule with the systematic IUPAC name 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine.[1] Its structure comprises a substituted pyridine ring linked via an ethynyl bridge to a dimethylated imidazole ring, which is further substituted with a trifluoromethoxyphenyl group.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | [1] |

| Common Name | This compound, RO4956371 | |

| CAS Number | 871362-31-1 | [1] |

| Molecular Formula | C19H13ClF3N3O | [1] |

| Molecular Weight | 391.8 g/mol | [1] |

| Canonical SMILES | CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for drug design and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Method |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | DMSO: 78 mg/mL | Experimental |

| pKa | Data not available | - |

| LogP (XLogP3) | 5.6 | Computed |

Solubility

The solubility of a drug substance is a critical factor for its bioavailability. This compound exhibits good solubility in dimethyl sulfoxide (DMSO).

-

Experimental Value: 78 mg/mL in DMSO.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The computed XLogP3 value for this compound is 5.6, indicating a high degree of lipophilicity.[1]

Mechanism of Action: mGlu5 Negative Allosteric Modulation

This compound functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

Caption: Signaling pathway of mGlu5 and its negative allosteric modulation by this compound.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of small molecules like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Experimental workflow for determining aqueous solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A standardized solution of a strong acid or base is incrementally added to the solution.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient.

Methodology:

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a sealed flask and agitated until equilibrium is reached.

-

The phases are separated.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, a significant mGlu5 negative allosteric modulator. While some key experimental values are not yet publicly available, the provided information on its chemical identity, solubility in DMSO, and high lipophilicity, combined with standardized experimental protocols, offers a valuable resource for researchers. The visualization of its mechanism of action further aids in understanding its pharmacological role. Further experimental characterization is encouraged to complete the physicochemical profile of this important research compound.

References

An In-depth Technical Guide to 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document includes its chemical identifiers, key biological data, detailed experimental protocols for its characterization, and a plausible synthetic route. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and practical application in research.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine[1] |

| Common Name | CTEP |

| CAS Number | 871362-31-1[1] |

| Synonyms | RO4956371[2] |

| Molecular Formula | C₁₉H₁₃ClF₃N₃O[1][2] |

| Molecular Weight | 391.77 g/mol [2] |

Biological Activity and Pharmacokinetics

This compound is a highly potent, selective, and orally bioavailable mGluR5 negative allosteric modulator with a long-acting profile.[3] Its favorable pharmacokinetic properties make it a valuable tool for in vivo studies requiring chronic receptor blockade.[3]

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | Value |

| IC₅₀ (mGluR5) | Human | HEK293 | 2.2 nM |

| Selectivity | - | - | >1000-fold over other mGlu receptors[3] |

| Ca²⁺ Mobilization IC₅₀ | Human | HEK293 | 11.4 nM[4][5] |

| [³H]IP Accumulation IC₅₀ | Human | HEK293 | 6.4 nM[4] |

Table 2: In Vivo Data and Pharmacokinetics of this compound

| Parameter | Animal Model | Value |

| Brain/Plasma Ratio | Mouse | 2.6[3] |

| Half-life (oral) | Mouse | ~18 hours[3][4] |

| Effective Dose (Stress-Induced Hyperthermia) | Mouse | 0.1 mg/kg[4] |

| Effective Dose (Vogel Conflict Drinking Test) | Rat | 0.3 mg/kg[4] |

Experimental Protocols

In Vitro mGluR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Radioligand (e.g., [³H]ABP688)

-

Binding buffer (15 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgCl₂, pH 7.4)[4]

-

Wash buffer (50 mM Tris-HCl, pH 7.4)

-

This compound in varying concentrations

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-h-mGluR5 cells.

-

In a 96-well plate, add cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

-

Terminate the binding by rapid filtration through the 96-well filter plates.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

In Vitro Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to mGluR5 activation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

mGluR5 agonist (e.g., Quisqualate)

-

This compound in varying concentrations

-

Fluorescent plate reader

Procedure:

-

Plate HEK293-h-mGluR5 cells in a 96-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with an mGluR5 agonist.

-

Immediately measure the change in fluorescence using a fluorescent plate reader.

-

Determine the inhibitory effect of this compound on the agonist-induced calcium mobilization and calculate the IC₅₀ value.

In Vivo Vogel Conflict Drinking Test (Rat)

This anxiolytic test measures the ability of a compound to suppress the fear-induced inhibition of a motivated behavior.

Materials:

-

Male Wistar rats

-

Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator)

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Water-deprive the rats for 48 hours prior to the test.

-

Administer this compound or vehicle orally at a defined time before the test.

-

Place the rat in the Vogel conflict test chamber.

-

Allow the rat to explore and find the drinking spout.

-

After a set number of licks (e.g., 20), deliver a mild electric shock through the spout.

-

Record the total number of shocks received during a fixed period (e.g., 5 minutes).

-

An increase in the number of shocks accepted by the this compound-treated group compared to the vehicle group indicates an anxiolytic effect.

Signaling Pathway and Experimental Workflow

mGluR5 Signaling Pathway

This compound acts as a negative allosteric modulator of the mGluR5 receptor. This G-protein coupled receptor is primarily coupled to the Gq/11 protein, which upon activation, initiates a signaling cascade resulting in the mobilization of intracellular calcium.

Caption: The mGluR5 signaling cascade initiated by glutamate and inhibited by this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route can be proposed involving a Sonogashira coupling reaction between two key intermediates: 2-chloro-4-ethynylpyridine and a substituted 4-iodo-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole .

Proposed Synthetic Scheme

Caption: A proposed synthetic route to this compound via Sonogashira coupling.

The synthesis of the key intermediate, 2-chloro-4-ethynylpyridine, can be achieved from commercially available starting materials. The synthesis of the substituted imidazole intermediate would likely involve a multi-step sequence starting from 4-(trifluoromethoxy)aniline.

Conclusion

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (this compound) is a well-characterized and highly valuable research tool for investigating the role of the mGluR5 receptor in various physiological and pathological processes. Its high potency, selectivity, and favorable pharmacokinetic profile make it particularly suitable for in vivo studies. This guide provides essential information and methodologies to aid researchers in the effective utilization of this compound in their drug discovery and development efforts.

References

Spectroscopic and Chromatographic Data for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: A Technical Overview

A comprehensive search for spectroscopic and chromatographic data for the compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine did not yield specific experimental results for NMR, MS, or HPLC analysis.

While detailed experimental data for the requested molecule is not publicly available in the searched scientific literature, data for a structurally similar analog, 2-Chloro-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl)ethynyl)pyridine , is referenced in chemical supplier databases.[1][2] This suggests that characterization data for this related compound may be accessible through commercial sources.

The lack of published data for the title compound prevents the creation of a detailed technical guide with quantitative data tables and specific experimental protocols at this time. However, a general workflow for the characterization of such a novel small molecule can be proposed.

General Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the spectroscopic and chromatographic analysis of a newly synthesized organic compound like 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine.

References

Crystal Structure Analysis of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: A Search for Data

A comprehensive search for the crystal structure analysis of the compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine has revealed a significant finding: detailed crystallographic data and the corresponding experimental protocols are not currently available in the public domain.

This indicates that either the crystal structure of this specific molecule has not yet been determined, or the results of such an analysis have not been published in a publicly accessible format. Therefore, it is not possible to provide the in-depth technical guide, including quantitative data tables and detailed experimental methodologies, as requested.

For researchers, scientists, and drug development professionals interested in the structural characteristics of this molecule, the current lack of data presents an opportunity for novel research. The synthesis and subsequent crystal structure determination of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine would provide valuable insights into its three-dimensional conformation, intermolecular interactions, and potential structure-activity relationships.

Should such data become publicly available in the future, a detailed technical guide could be compiled. A hypothetical workflow for such an analysis is presented below as a logical relationship diagram.

Caption: Hypothetical workflow for crystal structure analysis.

The Dawn of a New Class of Kinase Inhibitors: The Discovery and Evolution of Pyridinyl-Imidazole Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyridinyl-imidazole class of compounds represents a significant milestone in the field of kinase inhibitor drug discovery. Their journey from a serendipitous discovery to potent and selective inhibitors of p38 MAP kinase has provided invaluable tools for dissecting cellular signaling and has paved the way for novel therapeutic strategies in inflammatory diseases and cancer. This technical guide delves into the origins, synthesis, and biological evaluation of these seminal compounds, with a particular focus on the pioneering molecules that defined the class. While the initial query mentioned "ethynylpyridine-imidazole compounds," extensive research has revealed that the core discoveries lie within the broader and well-documented "pyridinyl-imidazole" and structurally related diaryl urea classes of p38 MAPK inhibitors.

The Serendipitous Discovery of a New Pharmacophore

The story of pyridinyl-imidazole compounds begins not with a targeted search for kinase inhibitors, but as an off-target finding during the development of anti-inflammatory agents targeting cyclooxygenase (COX) and 5-lipoxygenase in the late 1970s and early 1980s.[1] It was researchers at SmithKline Beecham who synthesized a series of triaryl imidazoles and discovered their unexpected ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in lipopolysaccharide (LPS)-stimulated monocytes.[2] This pivotal observation shifted the focus towards understanding the underlying mechanism of action of these compounds, ultimately leading to the identification of their molecular target.

In the mid-1990s, the target was identified as a novel serine/threonine kinase, which was named p38 mitogen-activated protein kinase (MAPK).[2] This kinase was found to be a key regulator of the cellular response to stress and inflammatory stimuli.[2] The pyridinyl-imidazole compounds, exemplified by the extensively studied molecule SB203580 , were found to be potent and selective inhibitors of p38 MAPK, specifically the α and β isoforms.[2] These compounds competitively bind to the ATP-binding pocket of the kinase, preventing its phosphorylation and subsequent activation of downstream targets.[3]

Another significant advancement in the field was the development of BIRB 796 (doramapimod) by Boehringer Ingelheim.[3] This compound, belonging to the diaryl urea class, demonstrated a novel mechanism of p38 MAPK inhibition. BIRB 796 binds to an allosteric site on the kinase, inducing a conformational change that prevents ATP binding and activation.[3] This discovery opened up new avenues for designing highly selective and potent kinase inhibitors.

Key Compounds and Quantitative Data

The development of pyridinyl-imidazole and related p38 MAPK inhibitors has yielded several key compounds that have been instrumental in both research and clinical development. The following tables summarize the quantitative data for some of the most prominent examples.

| Compound | Class | Target(s) | IC50 (p38α) | Kd (p38α) | Reference |

| SB203580 | Pyridinyl-imidazole | p38α, p38β | 0.3-0.6 µM | - | [4][5] |

| SB202190 | Pyridinyl-imidazole | p38α, p38β | - | - | [3] |

| BIRB 796 (Doramapimod) | Diaryl urea | p38α, p38β, p38γ, p38δ | 38 nM | 0.1 nM | [6][7] |

| Compound | Other Kinase Targets (IC50) | Reference |

| BIRB 796 (Doramapimod) | B-Raf (83 nM), JNK2 (weak), c-RAF (weak), Fyn (weak), Lck (weak) | [6][7] |

Experimental Protocols

General Synthesis of Pyridinyl-imidazole Compounds (e.g., SB203580)

The synthesis of pyridinyl-imidazole p38 MAPK inhibitors generally follows a convergent approach. A representative, generalized protocol for the synthesis of a compound like SB203580 is as follows:

-

Preparation of the Imidazole Core: A common method involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For SB203580, this would involve the reaction of an appropriately substituted diketone with 4-pyridinecarboxaldehyde and an ammonium source.

-

Functionalization of the Imidazole Ring: The core imidazole structure is then further functionalized. This can involve N-alkylation or N-arylation, as well as substitution at other positions on the imidazole ring to introduce the desired pharmacophoric elements.

-

Final Assembly: The final step typically involves the coupling of the functionalized imidazole intermediate with other key building blocks. For SB203580, this would involve the introduction of the 4-fluorophenyl and 4-pyridyl groups.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired pyridinyl-imidazole compound.

p38α Kinase Activity Assay (Radiolabeled)

This protocol provides a method for measuring the activity of p38α kinase through the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant active p38α kinase

-

ATF2 substrate protein

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP stock solution

-

Test compounds (inhibitors) dissolved in DMSO

-

Phosphocellulose paper or membrane

-

Phosphoric acid wash solution

-

Scintillation counter and vials

Procedure:

-

Prepare the kinase reaction mixture by combining the Kinase Assay Buffer, ATF2 substrate, and the test compound at various concentrations.

-

Add the recombinant active p38α kinase to the reaction mixture and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP/ATP mixture. The final ATP concentration should be close to the Km for p38α.

-

Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.[8][9]

TNF-α Release Assay in THP-1 Cells

This cell-based assay measures the ability of a compound to inhibit the production and release of TNF-α from stimulated monocytic cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophage-like cells (optional)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (inhibitors) dissolved in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/mL.[10]

-

(Optional) Differentiate the THP-1 cells into macrophage-like cells by treating with a low concentration of PMA (e.g., 20 ng/mL) for 48 hours.[11]

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.[10]

-

Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a humidified CO₂ incubator.[10]

-

Centrifuge the plate to pellet the cells and collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to a vehicle-treated, LPS-stimulated control and determine the IC50 value.[11][12]

Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade is activated by various stress and inflammatory signals.

Drug Discovery Workflow for p38 MAPK Inhibitors

Caption: A generalized workflow for the discovery and development of p38 MAPK inhibitors.

Conclusion

The discovery of pyridinyl-imidazole and diaryl urea compounds as potent inhibitors of p38 MAP kinase marked a pivotal moment in drug discovery. These molecules not only provided critical tools for elucidating the role of the p38 MAPK pathway in health and disease but also established a new paradigm for the development of targeted therapies for a range of inflammatory conditions. The journey from a serendipitous finding to clinically investigated drug candidates underscores the importance of curiosity-driven research and the continuous evolution of medicinal chemistry strategies. The detailed methodologies and data presented in this guide aim to equip researchers with the foundational knowledge to further explore and build upon this important class of therapeutic agents.

References

- 1. Stork: The discovery of novel chemotypes of p38 kinase inhibitors [storkapp.me]

- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. newswise.com [newswise.com]

- 8. promega.com [promega.com]

- 9. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a molecule of significant interest in the field of neuropharmacology. Also known as CTEP or RO4956371, this compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its long-acting properties in vivo have made it a valuable tool for studying the physiological and pathological roles of mGluR5 and a potential therapeutic agent for various neurological and psychiatric disorders.

SMILES String: FC(F)(F)OC1=CC=C(N2C(C)=C(C#CC3=CC(Cl)=NC=C3)N=C2C)C=C1

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Binding Affinity) | 2.2 nM | HEK293 cells expressing human mGluR5 | [1] |

| IC50 (Ca2+ Mobilization) | 11.4 nM | HEK293 cells expressing human mGluR5 (quisqualate-induced) | [1] |

| IC50 ([3H]IP Accumulation) | 6.4 nM | HEK293 cells expressing human mGluR5 (quisqualate-induced) | [1] |

| IC50 (Constitutive Activity) | 40.1 nM | HEK293 cells expressing human mGluR5 | [1] |

| Parameter | Species | Dose | Effect | Reference |

| In Vivo Efficacy (Stress-Induced Hyperthermia) | Mouse | 0.1 mg/kg | Minimal effective dose | |

| In Vivo Efficacy (Vogel Conflict Drinking Test) | Rat | 0.3 mg/kg | Minimal effective dose | |

| Receptor Occupancy (In Vivo) | Mouse | 2 mg/kg (p.o., every 48h) | Achieves sustained mGluR5 occupancy. Corrects elevated hippocampal long-term depression, excessive protein synthesis, and audiogenic seizures in Fmr1 knockout mice. | [1] |

Signaling Pathway

This compound exerts its effects by modulating the signaling of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The canonical mGluR5 signaling cascade is initiated by the binding of glutamate, which leads to a conformational change in the receptor and activation of a Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream cellular processes.

References

In-Depth Technical Guide: 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Commonly known as CTEP, this compound has become a valuable tool in neuroscience research due to its long-acting profile and oral bioavailability, particularly in rodent models. This document details its physicochemical properties, synthesis, and key experimental data, and provides an overview of relevant experimental protocols and the mGlu5 signaling pathway.

Physicochemical Properties

This compound is a small molecule with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine |

| Synonyms | This compound, RO4956371 |

| Molecular Formula | C₁₉H₁₃ClF₃N₃O |

| Molecular Weight | 391.77 g/mol |

| CAS Number | 871362-31-1 |

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the synthesis of analogous compounds, such as Basimglurant, has been described. The synthesis of this compound would likely follow a similar multi-step pathway involving the construction of the substituted imidazole core, followed by a Sonogashira coupling with an appropriately functionalized pyridine derivative.

A plausible synthetic approach would involve:

-

Synthesis of the imidazole core: This would likely begin with the reaction of an alpha-halo ketone with an amidine to form the imidazole ring.

-

N-arylation: The imidazole nitrogen would then be arylated with a 4-(trifluoromethoxy)phenyl source.

-

Introduction of the ethynyl group: An ethynyl group would be introduced at the 4-position of the imidazole ring, likely via a Sonogashira coupling with a protected acetylene equivalent, followed by deprotection.

-

Final Sonogashira coupling: The terminal alkyne on the imidazole core would then be coupled with 2-chloro-4-iodopyridine to yield the final product, this compound.

In Vitro Pharmacology

This compound is a highly potent and selective negative allosteric modulator of mGlu5. It exhibits its inhibitory effect by binding to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.

| Assay | Cell Line | Parameter | Value |

| Ca²⁺ Mobilization | HEK293 (human mGlu5) | IC₅₀ | 11.4 nM |

| [³H]IP Accumulation | HEK293 (human mGlu5) | IC₅₀ | 6.4 nM |

| Constitutive Activity Inhibition | HEK293 (human mGlu5) | IC₅₀ | 40.1 nM |

This compound demonstrates high selectivity for mGlu5, with over 1000-fold selectivity against other mGlu receptors and a wide range of other receptors and ion channels.

In Vivo Pharmacology & Experimental Protocols

This compound's long half-life in rodents makes it particularly suitable for chronic in vivo studies. It has been demonstrated to be effective in animal models of anxiety and other neurological disorders.

Stress-Induced Hyperthermia (SIH) in Mice

The SIH test is a widely used model to assess the anxiolytic potential of compounds. Stress, such as social disruption or handling, induces a transient rise in body temperature in mice, which can be attenuated by anxiolytic drugs.

Experimental Protocol:

-

Animals: Male C57BL/6 mice are commonly used.

-

Housing: Animals are group-housed to allow for the social stressor.

-

Procedure:

-

A baseline rectal temperature (T1) is measured for each mouse.

-

The mice are then subjected to the stressor, which can be the introduction of a novel mouse or simply the sequential measurement of temperature within the cage, inducing social disruption.

-

After a defined period (typically 10-15 minutes), a second rectal temperature (T2) is recorded.

-

This compound or vehicle is administered orally at a specified time before the T1 measurement.

-

-

Data Analysis: The change in body temperature (ΔT = T2 - T1) is calculated. A significant reduction in ΔT in the this compound-treated group compared to the vehicle group indicates anxiolytic-like activity. A minimal effective dose of 0.1 mg/kg has been reported for this compound in this model.

Vogel Conflict Drinking Test in Rats

This test assesses the anxiolytic properties of a compound by measuring its ability to disinhibit a behavior suppressed by punishment. Water-deprived rats are punished with a mild electric shock when they attempt to drink. Anxiolytic compounds increase the number of punished licks.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Apparatus: A specialized operant chamber with a drinking spout connected to a shock generator and a lick detector.

-

Procedure:

-

Rats are water-deprived for 24-48 hours prior to the test.

-

On the test day, rats are placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.

-

The number of shocks received (or punished licks) during a specific session duration (e.g., 5-10 minutes) is recorded.

-

This compound or vehicle is administered orally at a predetermined time before the test session.

-

-

Data Analysis: An increase in the number of shocks taken by the this compound-treated group compared to the vehicle group indicates an anxiolytic effect. A minimal effective dose of 0.3 mg/kg has been reported for this compound in this model.

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu5 receptor. This G-protein coupled receptor is typically linked to Gq/11, which upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the release of intracellular calcium and the activation of protein kinase C (PKC). This compound, by binding to an allosteric site, prevents this cascade from being fully activated by glutamate.

mGlu5 Signaling Pathway

Caption: Simplified mGlu5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Anxiolytic Testing

Caption: General experimental workflow for assessing the anxiolytic effects of this compound in vivo.

The Trifluoromethoxy-Substituted Phenyl-Imidazole Scaffold: A Deep Dive into Predicted ADME Properties for Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the trifluoromethoxy-substituted phenyl-imidazole core has emerged as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the predicted ADME properties of this chemical class, offering valuable insights for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the phenyl-imidazole scaffold significantly influences its physicochemical and pharmacokinetic profile. The high electronegativity and metabolic stability of the trifluoromethoxy group can enhance membrane permeability and protect against rapid metabolism, thereby improving a drug candidate's overall disposition in the body.

In Silico Prediction of ADME Properties

Computational, or in silico, models are invaluable tools in the early stages of drug discovery for predicting the ADME profile of novel compounds, allowing for the prioritization of molecules with the most promising characteristics for further development. Various software platforms, such as SwissADME, pkCSM, and Molsoft, are routinely employed to estimate a range of pharmacokinetic parameters.

A generalized workflow for the in silico prediction of ADME properties for a library of novel trifluoromethoxy-substituted phenyl-imidazole derivatives is depicted below. This process typically begins with the generation of 2D or 3D structures of the molecules, which are then used as inputs for various predictive models.

Key Predicted ADME Parameters

Based on the analysis of structurally related compounds and the known effects of the trifluoromethoxy group, the following ADME properties are predicted for this class of derivatives. It is important to note that the following table represents a generalized prediction, and actual values will vary depending on the specific substitution patterns on the imidazole and phenyl rings.

| ADME Parameter | Predicted Property | Rationale |

| Absorption | ||

| Lipophilicity (CLogP) | 3.0 - 5.0 | The trifluoromethoxy group significantly increases lipophilicity, which generally favors passive absorption. |

| Water Solubility | Low to Moderate | Increased lipophilicity often leads to decreased aqueous solubility. |

| Caco-2 Permeability | Moderate to High | Favorable lipophilicity and the potential for passive diffusion suggest good intestinal permeability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High (>90%) | Lipophilic compounds tend to bind extensively to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Permeation | Possible | The lipophilic nature may facilitate BBB penetration, which could be advantageous for CNS targets but a liability for peripherally acting drugs. |

| Metabolism | ||

| Metabolic Stability | Moderate to High | The C-F bonds in the trifluoromethoxy group are highly stable to metabolic cleavage, reducing susceptibility to oxidative metabolism. |

| Cytochrome P450 (CYP) Inhibition | Potential for Inhibition | The imidazole nitrogen can coordinate with the heme iron of CYP enzymes, potentially leading to inhibition of isoforms like CYP3A4, CYP2C9, and CYP2D6. |

| Excretion | ||

| Clearance | Low to Moderate | High plasma protein binding and metabolic stability are expected to result in lower clearance rates. |

Experimental Protocols for ADME Assessment

While in silico predictions are a valuable starting point, experimental validation is crucial. Standard in vitro ADME assays are employed to confirm the predicted properties.

Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Protocol:

-

Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) and NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.

-

Assay Initiation: The test compound is added to the apical (A) side of the monolayer.

-

Sampling: Samples are taken from the basolateral (B) side at various time points.

-

Analysis: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated.

The general workflow for a Caco-2 permeability assay is illustrated below.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit major CYP450 isoforms.

Protocol:

-

Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of the test compound.

-

Reaction Initiation: The reaction is started by the addition of NADPH.

-

Quenching and Analysis: After a set incubation time, the reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is calculated.

Conclusion

Trifluoromethoxy-substituted phenyl-imidazole derivatives represent a promising class of compounds in drug discovery. Their predicted ADME profile, characterized by enhanced metabolic stability and good membrane permeability, makes them attractive candidates for optimization. However, potential liabilities such as high plasma protein binding and CYP inhibition must be carefully evaluated and managed through structural modifications. The strategic application of in silico prediction and subsequent in vitro experimental validation is paramount to successfully advancing these compounds through the drug development pipeline. Further studies are warranted to build a comprehensive understanding of the structure-ADME relationships within this chemical series to guide the design of next-generation therapeutics.

In Silico Modeling of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Also known as CTEP, this compound has emerged as a valuable research tool for studying the physiological and pathological roles of mGluR5. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its characterization, and explores its in silico modeling.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. Consequently, mGluR5 has become a significant target for drug discovery.

This compound is a highly selective mGluR5 NAM that binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1][2] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, allosteric modulators fine-tune the receptor's response to glutamate. This compound exhibits inverse agonist properties, reducing the basal activity of the receptor.[1] Its favorable pharmacokinetic profile, including a long half-life and excellent brain penetration, makes it a superior tool for in vivo studies compared to earlier mGluR5 NAMs like MPEP and fenobam.[1][2]

Mechanism of Action and Signaling Pathway

As a negative allosteric modulator, this compound does not directly compete with glutamate for its binding site in the extracellular Venus flytrap domain of mGluR5. Instead, it binds to a distinct allosteric pocket located within the 7TM domain. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

Canonically, mGluR5 activation is coupled to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway. By negatively modulating mGluR5, this compound attenuates these signaling cascades.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species | Value (nM) | Reference |

| Ki (Binding Affinity) | Human mGluR5 | 16.4 | [3] |

| Rat mGluR5 | 12.6 | [3] | |

| Mouse mGluR5 | 9.5 | [3] | |

| IC50 (Inositol Phosphate Accumulation) | Human mGluR5 | 6.4 | [3][4] |

| IC50 (Calcium Mobilization) | Human mGluR5 | 11.4 | [3][4] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route | Value | Reference |

| Half-life (t1/2) | Oral | ~18 hours | [1][2] |

| Brain/Plasma Ratio | Oral | 2.6 | [1][2] |

| Receptor Occupancy (ED50) | Oral | 77.5 ng/g in brain tissue | [1][2] |

| Oral Bioavailability | - | High | [1][2] |

In Silico Modeling of this compound

While a specific in silico modeling study for this compound has not been extensively published, its interaction with mGluR5 can be modeled based on the known crystal structures of the receptor in complex with other NAMs and general computational methodologies.

Homology Modeling

In the absence of a co-crystal structure of this compound with mGluR5, homology modeling can be employed to generate a three-dimensional structure of the human mGluR5 7TM domain. Publicly available crystal structures of mGluR5, such as PDB IDs 4OO9 (bound to mavoglurant) and 6N52, can serve as templates.

Molecular Docking

Molecular docking simulations can then be performed to predict the binding mode of this compound within the allosteric pocket of the modeled mGluR5 structure. This pocket is located deep within the 7TM bundle. Docking studies with other mGluR5 NAMs have identified key interacting residues, which likely also play a role in this compound binding. These include residues in transmembrane helices III, V, VI, and VII.

Logical Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of this compound's interaction with mGluR5.

Experimental Protocols

Radioligand Binding Assay ([3H]MPEP Competition)

This assay determines the binding affinity (Ki) of this compound for mGluR5 by measuring its ability to compete with a radiolabeled NAM, such as [3H]MPEP or [3H]methoxyPEPy.

Materials:

-

HEK293 cells stably expressing human, rat, or mouse mGluR5

-

Cell membrane preparation buffer

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]MPEP or [3H]methoxyPEPy (radioligand)

-

Non-labeled MPEP (for non-specific binding determination)

-

This compound (test compound)

-

96-well plates

-

Glass fiber filter mats

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare cell membranes from HEK293-mGluR5 cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., 1-2 nM [3H]methoxyPEPy), and varying concentrations of this compound.

-

For the determination of non-specific binding, add a high concentration of non-labeled MPEP (e.g., 10 µM) instead of this compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to inhibit mGluR5-mediated activation of the Gq pathway by quantifying the accumulation of IP1, a downstream metabolite of IP3.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

Glutamate or a specific mGluR5 agonist (e.g., quisqualate)

-

This compound (test compound)

-

IP-One HTRF® assay kit (Cisbio) or similar

-

HTRF-compatible plate reader

Protocol:

-

Seed HEK293-mGluR5 cells in a 96-well or 384-well plate and culture overnight.

-

Wash the cells and add stimulation buffer containing varying concentrations of this compound.

-

Pre-incubate with this compound for a defined period (e.g., 30 minutes).

-

Add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) to stimulate the receptor.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the IC50 of this compound by fitting the data to a dose-response curve.

Conclusion

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (this compound) is a powerful pharmacological tool for the investigation of mGluR5 function. Its high potency, selectivity, and favorable pharmacokinetic properties have enabled significant advances in understanding the role of mGluR5 in health and disease. The combination of in vitro characterization, in vivo studies, and in silico modeling provides a comprehensive framework for elucidating its mechanism of action and guiding the development of novel therapeutics targeting the mGluR5 receptor. This technical guide serves as a consolidated resource for researchers utilizing this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for Screening 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP) in Kinase Inhibitor Assays

Introduction

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, commonly known as CTEP, is a well-characterized negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Its primary application in research is to selectively inhibit mGlu5 activity to study its role in neurological and psychiatric disorders. To date, there is no published scientific literature that specifically evaluates or documents the use of this compound as a kinase inhibitor.

However, the exploration of off-target effects of small molecules is a critical aspect of drug discovery, and kinase inhibitor screening is a common approach to profile the selectivity of a compound.[3][4][5] These application notes provide a comprehensive guide for researchers and drug development professionals on how to screen and characterize this compound for potential kinase inhibitory activity. The following protocols are generalized for common kinase inhibitor assay platforms and can be adapted for screening this compound against a broad panel of kinases or specific kinases of interest.

Data Presentation: Hypothetical Screening Data

Since no actual data exists for this compound as a kinase inhibitor, the following table illustrates how quantitative data from a primary kinase screen and a subsequent dose-response analysis would be presented. This serves as a template for researchers to populate with their own experimental results.

Table 1: Illustrative Kinase Inhibition Profile for a Test Compound

| Kinase Target | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Assay Method |

| Kinase A | 85% | 150 | ADP-Glo™ |

| Kinase B | 12% | >10,000 | Lanthascreen® |

| Kinase C | 92% | 85 | Radiometric |

| Kinase D | 5% | >10,000 | HTRF® |

| Kinase E | 48% | 2,500 | Z'-LYTE™ |

Experimental Protocols

The following are detailed protocols for widely used kinase inhibitor assay formats. These can be employed to assess the potential inhibitory activity of this compound against a chosen kinase or a panel of kinases.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

-

Kinase of interest

-

Kinase-specific substrate and buffer (e.g., from Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

ATP

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for a primary screen is 10 mM, which is then diluted in the assay buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of kinase reaction buffer containing the kinase and substrate to each well.

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 60 minutes).

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition by comparing the signal from this compound-treated wells to the positive (no inhibitor) and negative (no kinase) controls. For dose-response curves, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay using [γ-³²P]ATP

This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Materials:

-

Kinase of interest and its specific substrate (peptide or protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper or membrane

-

Scintillation counter and scintillation fluid

-

Wash buffer (e.g., phosphoric acid)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary cofactors.

-

Assay Setup:

-

In a microcentrifuge tube or 96-well plate, combine the kinase, substrate master mix, and diluted this compound or DMSO.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiate Reaction: Add [γ-³²P]ATP to each reaction to a final concentration appropriate for the kinase being tested.

-

Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percent inhibition by comparing the counts per minute (CPM) in the presence of this compound to the control reactions. Calculate IC50 values from dose-response experiments.

Visualizations

The following diagrams illustrate a generic kinase signaling pathway and a typical workflow for screening compounds for kinase inhibitory activity.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Caption: A general workflow for a kinase inhibitor screening assay.

References

- 1. Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

This document provides a detailed protocol for the Sonogashira coupling of 2-chloro-4-ethynylpyridine with various substituted halo-imidazoles. The resulting pyridine-imidazole conjugates are of significant interest in medicinal chemistry and drug development due to the prevalence of these scaffolds in biologically active compounds.

Generalized Reaction Scheme

The Sonogashira coupling between 2-chloro-4-ethynylpyridine and a substituted halo-imidazole can be represented by the following general scheme:

Where:

-

Cl-Py-C≡CH : 2-chloro-4-ethynylpyridine

-

X-Imidazole-R : A substituted halo-imidazole, where X = I, Br, or Cl, and R represents one or more substituents on the imidazole ring.

Experimental Protocols

Synthesis of Starting Materials

1. Synthesis of 2-chloro-4-ethynylpyridine

The starting material, 2-chloro-4-ethynylpyridine, can be synthesized from 2-chloro-4-iodopyridine and trimethylsilylacetylene via a Sonogashira coupling, followed by deprotection of the trimethylsilyl group.

2. Synthesis of Substituted Halo-imidazoles

The synthesis of substituted halo-imidazoles can be achieved through various methods depending on the desired substitution pattern and the halogen.

-

Synthesis of 4-Bromo-1H-imidazole: A general procedure involves the reaction of 2,4,5-tribromoimidazole with sodium sulfite in water at elevated temperatures.[5]

-

Synthesis of Substituted 2-Iodoimidazoles: Direct iodination of N-substituted imidazoles can be achieved using N-iodosuccinimide (NIS) or iodine.

-

Synthesis of Substituted 4-Bromo-1,2-dimethyl-1H-imidazole: A cost-effective and scalable synthesis involves the bromination of 1,2-dimethyl-1H-imidazole.[6]

Sonogashira Coupling Protocol

This protocol is a generalized procedure and may require optimization depending on the specific substituted halo-imidazole used. The reactivity of the halo-imidazole follows the general trend: I > Br > Cl.

Materials:

-

2-chloro-4-ethynylpyridine

-

Substituted halo-imidazole (iodo-, bromo-, or chloro-)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., PPh₃, Xantphos, SPhos) - may be required for less reactive halides

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Chromatography equipment for purification (e.g., column chromatography, preparative TLC)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the substituted halo-imidazole (1.0 equiv), palladium catalyst (0.5-5 mol%), and copper(I) iodide (1-10 mol%). For chloro-imidazoles, a higher catalyst loading and the use of a specific ligand are recommended.

-

Add the anhydrous solvent, followed by the base. The choice of base and solvent will depend on the reactivity of the halo-imidazole. For iodo- and bromo-imidazoles, an amine base like triethylamine in THF or DMF is often suitable. For chloro-imidazoles, a stronger base such as Cs₂CO₃ or K₂CO₃ in a higher boiling solvent like DMF or toluene may be necessary.

-

Add 2-chloro-4-ethynylpyridine (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction mixture at the appropriate temperature. For iodo-imidazoles, the reaction may proceed at room temperature. For bromo- and chloro-imidazoles, heating may be required (typically between 50-120 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various heteroaryl halides. This data can serve as a starting point for optimizing the coupling of 2-chloro-4-ethynylpyridine with substituted imidazoles.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Heteroaryl Halides.

| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodo-imidazole | Pd(PPh₃)₄ (2) | - | CuI (4) | Et₃N | THF | RT | 4-12 | 70-95 |

| Bromo-imidazole | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | CuI (5) | DIPEA | DMF | 80-100 | 12-24 | 50-85 |

| Chloro-imidazole | Pd₂(dba)₃ (2) | Xantphos (4) | CuI (5) | Cs₂CO₃ | Toluene | 110-120 | 24-48 | 30-70 |

Table 2: Catalyst and Ligand Selection for Challenging Couplings.

| Substrate Type | Recommended Catalyst | Recommended Ligand | Rationale |

| Electron-rich Chloro-heterocycles | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) | Enhanced oxidative addition for less reactive C-Cl bonds. |

| Sterically Hindered Substrates | Pd(PPh₃)₄ or PdCl₂(dppf) | dppf | Bulky ligands can promote reductive elimination. |

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of novel 2-chloro-4-(substituted-imidazolyl-ethynyl)pyridines. The choice of catalyst, ligand, base, and reaction conditions is crucial for the successful coupling, particularly with less reactive chloro-imidazoles. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of new chemical entities for drug discovery and other applications. Further optimization may be required for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, also known as CTEP, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] mGlu5 receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable research tool and a potential therapeutic candidate. This document provides detailed application notes and protocols for the in vitro biological evaluation of this compound.

In Vitro Biological Activity

This compound exhibits high potency in modulating mGlu5 receptor activity. Its efficacy is typically assessed through functional assays measuring the inhibition of agonist-induced intracellular signaling and binding assays determining its affinity for the receptor.

Table 1: In Vitro Potency of this compound at the Human mGlu5 Receptor

| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| Functional Assay (Calcium Mobilization) | HEK293 | Glutamate | 2.5 | [1] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | IC50 (nM) or % Inhibition @ 10 µM |

| mGlu1 | Functional | >10,000 |

| mGlu2 | Functional | >10,000 |

| mGlu3 | Functional | >10,000 |

| mGlu4 | Functional | >10,000 |

| mGlu6 | Functional | >10,000 |

| mGlu7 | Functional | >10,000 |

| mGlu8 | Functional | >10,000 |

Experimental Protocols

Protocol 1: In Vitro mGlu5 Functional Assay (Calcium Mobilization)

This protocol outlines the procedure for determining the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

L-Glutamate (agonist)

-

This compound (test compound)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader with an integrated liquid handling system

Procedure:

-

Cell Culture: Culture HEK293-hmGlu5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed cells into 384-well microplates at a density of 20,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Aspirate the culture medium from the wells and add the loading solution. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer after dye loading. b. Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Place the plate in the fluorescence plate reader. d. Add a solution of L-glutamate at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response). e. Measure the fluorescence intensity immediately, monitoring the change in intracellular calcium levels.

-

Data Analysis: Determine the IC50 value by fitting the concentration-response curve using a non-linear regression model.

Signaling Pathway and Experimental Workflow

mGlu5 Signaling Pathway

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that, upon activation by its endogenous ligand glutamate, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, as a negative allosteric modulator, binds to a site on the mGlu5 receptor distinct from the glutamate binding site and inhibits this signaling cascade.

Caption: mGlu5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.